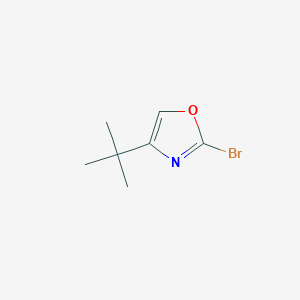![molecular formula C24H27N3O4 B2500620 2-(4-etoxi fenil)-N-(2-{[6-(4-etoxi fenil)piridazin-3-il]oxi}etil)acetamida CAS No. 920366-71-8](/img/structure/B2500620.png)
2-(4-etoxi fenil)-N-(2-{[6-(4-etoxi fenil)piridazin-3-il]oxi}etil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar compounds with potential biological activities are discussed. For instance, compounds with aryl substituted acetamide groups and heterocyclic structures, such as pyridinyl moieties, are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the preparation of intermediate substrates followed by various coupling reactions. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of 2-chloro N-aryl substituted acetamide derivatives includes the use of LCMS, IR, 1H and 13C spectroscopies for characterization . These methods could potentially be adapted for the synthesis of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often determined using spectroscopic techniques and crystallography. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using elemental analyses and spectroscopic techniques, and its crystal structure was solved using direct methods and refined by full matrix least-squares procedures . These techniques could be employed to analyze the molecular structure of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often studied in the context of their biological activity. For example, the kappa-opioid agonists described in one study undergo biological evaluation to determine their potency and selectivity . The anticancer properties of other related compounds are evaluated using in vitro assays on different human leukemic cell lines . These studies provide insights into the chemical reactions and interactions that these compounds may undergo in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are crucial for their potential therapeutic applications. The crystal structure analysis provides information on the intermolecular and intramolecular interactions, which are important for understanding the compound's stability and reactivity . The cytotoxicity assays, such as the MTT assay, give an indication of the compound's efficacy and safety in biological systems . These analyses are essential for the development of new drugs and for predicting their behavior in vivo.
Aplicaciones Científicas De Investigación
- Los estudios han explorado sus efectos en líneas celulares cancerosas, la inhibición del crecimiento tumoral y la inducción de la apoptosis .
- Las investigaciones se han centrado en su capacidad para modular las vías inflamatorias, lo que podría hacerlo útil para el tratamiento de enfermedades inflamatorias .
- Los investigadores han estudiado sus efectos en las células neuronales, la plasticidad sináptica y la función cognitiva .
- Las interacciones del compuesto con receptores específicos pueden desempeñar un papel en la función cardiovascular .
- Las posibles aplicaciones incluyen el manejo de la diabetes y las afecciones relacionadas con la obesidad .
Propiedades Anticancerígenas
Actividad Antiinflamatoria
Neuroprotección y Mejora Cognitiva
Aplicaciones Cardiovasculares
Trastornos Metabólicos
Biología Química y Química Medicinal
En resumen, 2-(4-etoxi fenil)-N-(2-{[6-(4-etoxi fenil)piridazin-3-il]oxi}etil)acetamida es prometedor en diversos campos, desde la investigación del cáncer hasta la salud cardiovascular. Su estructura multifacética invita a una mayor investigación, y los estudios en curso apuntan a liberar todo su potencial . Si necesita más información o tiene alguna otra pregunta, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-29-20-9-5-18(6-10-20)17-23(28)25-15-16-31-24-14-13-22(26-27-24)19-7-11-21(12-8-19)30-4-2/h5-14H,3-4,15-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOYBODDYWVJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)
![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)